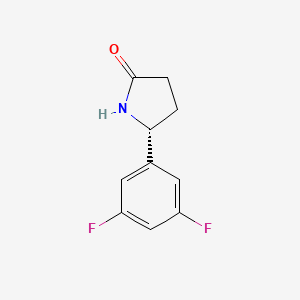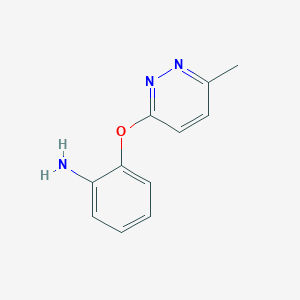
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is an organic compound that belongs to the class of tetrahydropyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the acetoxymethyl group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the p-tolylthio group: This can be done through nucleophilic substitution reactions using p-tolylthiol and appropriate leaving groups.
Final acetylation: The diacetate groups can be introduced through further acetylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The p-tolylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, thiols, amines.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Hydroxyl derivatives.
Substitution products: Various substituted tetrahydropyran derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to their structural features.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of (2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The acetoxy and p-tolylthio groups can play crucial roles in these interactions.
相似化合物的比较
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Acetoxymethyl derivatives: Compounds with acetoxymethyl groups attached to different core structures.
p-Tolylthio derivatives: Compounds with p-tolylthio groups attached to various core structures.
Uniqueness
(2R,3R,4R,6R)-2-(Acetoxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4-diyl diacetate is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.
属性
分子式 |
C19H24O7S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
[(2R,3R,4R,6R)-3,4-diacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O7S/c1-11-5-7-15(8-6-11)27-18-9-16(24-13(3)21)19(25-14(4)22)17(26-18)10-23-12(2)20/h5-8,16-19H,9-10H2,1-4H3/t16-,17-,18-,19-/m1/s1 |
InChI 键 |
JKQXRWDOLWPASH-NCXUSEDFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@@H]2C[C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=CC=C(C=C1)SC2CC(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



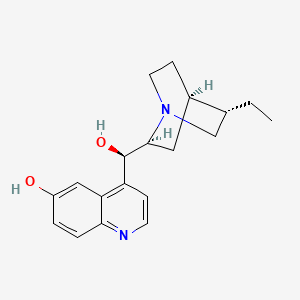
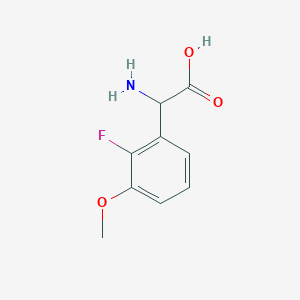
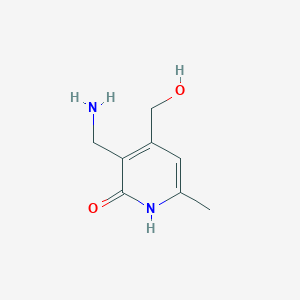
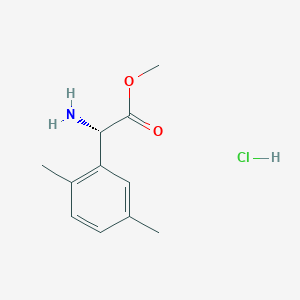



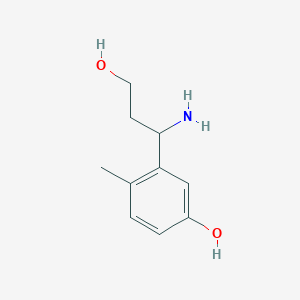
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)
